Cas no 1693907-05-9 (3-(3-chloro-4-fluorophenyl)methylpiperidin-3-ol)
3-(3-chloro-4-fluorophenyl)methylpiperidin-3-ol Chemical and Physical Properties
Names and Identifiers
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- 3-(3-chloro-4-fluorophenyl)methylpiperidin-3-ol
- 1693907-05-9
- 3-[(3-chloro-4-fluorophenyl)methyl]piperidin-3-ol
- EN300-1986750
-
- Inchi: 1S/C12H15ClFNO/c13-10-6-9(2-3-11(10)14)7-12(16)4-1-5-15-8-12/h2-3,6,15-16H,1,4-5,7-8H2
- InChI Key: DXJQZRHEYVBTEA-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)CC1(CNCCC1)O)F
Computed Properties
- Exact Mass: 243.0826200g/mol
- Monoisotopic Mass: 243.0826200g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 32.3Ų
3-(3-chloro-4-fluorophenyl)methylpiperidin-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1986750-0.05g |
3-[(3-chloro-4-fluorophenyl)methyl]piperidin-3-ol |
1693907-05-9 | 0.05g |
$647.0 | 2023-09-16 | ||
| Enamine | EN300-1986750-0.1g |
3-[(3-chloro-4-fluorophenyl)methyl]piperidin-3-ol |
1693907-05-9 | 0.1g |
$678.0 | 2023-09-16 | ||
| Enamine | EN300-1986750-0.25g |
3-[(3-chloro-4-fluorophenyl)methyl]piperidin-3-ol |
1693907-05-9 | 0.25g |
$708.0 | 2023-09-16 | ||
| Enamine | EN300-1986750-0.5g |
3-[(3-chloro-4-fluorophenyl)methyl]piperidin-3-ol |
1693907-05-9 | 0.5g |
$739.0 | 2023-09-16 | ||
| Enamine | EN300-1986750-1.0g |
3-[(3-chloro-4-fluorophenyl)methyl]piperidin-3-ol |
1693907-05-9 | 1g |
$986.0 | 2023-05-26 | ||
| Enamine | EN300-1986750-2.5g |
3-[(3-chloro-4-fluorophenyl)methyl]piperidin-3-ol |
1693907-05-9 | 2.5g |
$1509.0 | 2023-09-16 | ||
| Enamine | EN300-1986750-5.0g |
3-[(3-chloro-4-fluorophenyl)methyl]piperidin-3-ol |
1693907-05-9 | 5g |
$2858.0 | 2023-05-26 | ||
| Enamine | EN300-1986750-10.0g |
3-[(3-chloro-4-fluorophenyl)methyl]piperidin-3-ol |
1693907-05-9 | 10g |
$4236.0 | 2023-05-26 | ||
| Enamine | EN300-1986750-1g |
3-[(3-chloro-4-fluorophenyl)methyl]piperidin-3-ol |
1693907-05-9 | 1g |
$770.0 | 2023-09-16 | ||
| Enamine | EN300-1986750-5g |
3-[(3-chloro-4-fluorophenyl)methyl]piperidin-3-ol |
1693907-05-9 | 5g |
$2235.0 | 2023-09-16 |
3-(3-chloro-4-fluorophenyl)methylpiperidin-3-ol Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 3-(3-chloro-4-fluorophenyl)methylpiperidin-3-ol
Research Brief on 3-(3-chloro-4-fluorophenyl)methylpiperidin-3-ol (CAS: 1693907-05-9): Recent Advances and Applications
3-(3-chloro-4-fluorophenyl)methylpiperidin-3-ol (CAS: 1693907-05-9) is a chemically synthesized compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound, characterized by its unique piperidine scaffold and halogenated phenyl group, has shown promising potential in targeting various biological pathways. Recent studies have explored its applications in central nervous system (CNS) disorders, oncology, and infectious diseases, making it a versatile candidate for further pharmaceutical development.
The structural features of 3-(3-chloro-4-fluorophenyl)methylpiperidin-3-ol contribute to its bioactivity, particularly its ability to modulate neurotransmitter receptors and enzymes. A 2023 study published in the Journal of Medicinal Chemistry highlighted its affinity for sigma-1 and sigma-2 receptors, which are implicated in neuroprotection and cancer cell apoptosis. The compound's chloro-fluorophenyl moiety enhances its lipophilicity, facilitating blood-brain barrier penetration, a critical factor for CNS-targeted therapies.
In oncology, preclinical studies have demonstrated the compound's efficacy in inhibiting tumor growth by disrupting key signaling pathways such as PI3K/AKT/mTOR. Researchers at a leading pharmaceutical institute reported that 3-(3-chloro-4-fluorophenyl)methylpiperidin-3-ol induced apoptosis in glioblastoma cell lines at micromolar concentrations, with minimal cytotoxicity to normal cells. These findings suggest its potential as a selective anticancer agent, warranting further investigation in vivo.
Another area of interest is the compound's role in antimicrobial resistance. A 2024 study in Bioorganic & Medicinal Chemistry Letters revealed that derivatives of 3-(3-chloro-4-fluorophenyl)methylpiperidin-3-ol exhibited potent activity against multidrug-resistant bacterial strains, including MRSA. The mechanism of action involves interference with bacterial cell wall synthesis and efflux pump inhibition, offering a novel approach to combatting resistant infections.
Despite these promising results, challenges remain in optimizing the compound's pharmacokinetic properties, such as metabolic stability and oral bioavailability. Recent efforts have focused on structural modifications, including the introduction of heterocyclic rings and prodrug strategies, to enhance its drug-like characteristics. Computational modeling and high-throughput screening have been employed to identify optimal derivatives with improved efficacy and safety profiles.
In conclusion, 3-(3-chloro-4-fluorophenyl)methylpiperidin-3-ol represents a multifaceted compound with broad therapeutic potential. Its applications in CNS disorders, oncology, and antimicrobial therapy underscore its value in drug discovery. Future research should prioritize translational studies to validate its efficacy in clinical settings and address remaining pharmacokinetic challenges. The ongoing exploration of this compound exemplifies the dynamic interplay between chemical innovation and biological application in modern medicine.
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